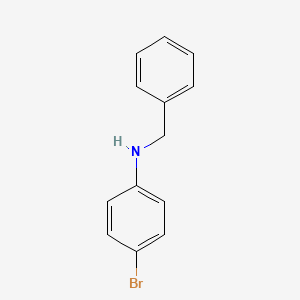

N-benzyl-4-bromoaniline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

N-benzyl-4-bromoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZLKZLKCCRFAAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359398 | |

| Record name | N-benzyl-4-bromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2879-83-6 | |

| Record name | N-benzyl-4-bromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for N Benzyl 4 Bromoaniline

Reductive Amination Approaches to N-benzyl-4-bromoaniline Synthesis

Reductive amination stands as a cornerstone for the formation of C-N bonds and is a widely applied method for synthesizing secondary and tertiary amines. rsc.org This one-pot reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. organic-chemistry.orgd-nb.infonbu.ac.in The synthesis of this compound via this pathway involves the reaction of 4-bromoaniline (B143363) with benzaldehyde (B42025).

Classical Reductive Amination Protocols for this compound

Classical reductive amination methods often utilize stoichiometric reducing agents to convert the in situ-formed imine to the desired secondary amine. One established protocol involves the use of sodium borohydride (B1222165) (NaBH₄) in conjunction with a cation exchange resin, such as DOWEX(R)50WX8, in tetrahydrofuran (B95107) (THF) at room temperature. redalyc.orgresearchgate.net This method has been shown to be effective for the reductive amination of benzaldehyde with 4-bromoaniline, affording this compound in high yield. researchgate.net The resin is thought to protonate the carbonyl group, facilitating the nucleophilic attack by the aniline (B41778) to form the imine intermediate. researchgate.net

Another reported system for this transformation is the use of sodium borohydride with sodium dihydrogen phosphate (B84403) monohydrate (NaH₂PO₄·H₂O) in THF under reflux conditions. orientjchem.org This protocol has also been successfully applied to the synthesis of this compound. orientjchem.org The reaction of 4-nitrobenzaldehyde (B150856) with 4-bromoaniline using this method also yields the corresponding N-(4-nitrobenzyl)-4-bromoaniline, demonstrating the tolerance of the nitro group. orientjchem.org

A one-pot procedure using sodium borohydride and acetic acid in methanol (B129727) or benzene (B151609) has also been described for the synthesis of benzyl (B1604629) amines. arkat-usa.org This method involves stirring the arylaldehyde and amine in the presence of acetic acid to ensure complete imine formation before the addition of the reducing agent. arkat-usa.org

Catalytic Reductive Amination of Precursors to this compound

More recently, catalytic methods for reductive amination have gained prominence due to their efficiency and sustainability. rsc.org These methods often employ transition metal catalysts in the presence of a mild reducing agent.

A notable catalyst- and solvent-free approach utilizes pinacolborane (HBpin) as the reducing agent for the synthesis of this compound from benzaldehyde and 4-bromoaniline. rsc.org This reaction proceeds at room temperature and provides the product in an 84% yield. rsc.org Similarly, a palladium(II) complex has been shown to catalyze the one-pot reductive amination of aldehydes with primary amines using HBpin under neat conditions at 60 °C. iith.ac.in The reaction of 2-nitrobenzaldehyde (B1664092) and 4-bromoaniline using this system afforded a very good yield of the corresponding N-benzylamine derivative. iith.ac.in

Immobilized gold nanoparticles on a mesoporous silica (B1680970) support have also been employed as a heterogeneous catalyst for the reductive amination of aldehydes, including the reaction involving 4-bromoaniline, using dimethylphenylsilane (B1631080) as the reducing agent. recercat.cat

While specific data on the use of zinc borohydride and magnesium bromide for the synthesis of this compound is not prevalent in the provided context, zinc borohydride is a known reducing agent in reductive amination. nbu.ac.inrsc.orgnottingham.ac.uk It is often used in combination with other reagents to achieve selective reductions. For instance, zinc borohydride in conjunction with zinc chloride has been used for the reductive amination of amines. nbu.ac.in

The N-alkylation of anilines with alcohols, which can be considered a type of reductive amination pathway, has been explored with various catalytic systems. These reactions are environmentally benign as they often produce water as the only byproduct. rsc.org Niobium oxide has demonstrated superior catalytic activity for the N-alkylation of benzyl alcohol with aniline, proceeding via an SN1 mechanism involving carbocation intermediates. sioc-journal.cn Other systems include nitrile-substituted NHC–Ir(III) and NHC–Ru(II) complexes, which have been investigated for the N-alkylation of aniline derivatives with benzyl alcohols. acs.org A bipyridyl metal–organic framework supported cobalt catalyst has also shown efficacy for this transformation. rsc.org Furthermore, commercially available nickel catalysts have been utilized for the efficient N-alkylation of benzyl alcohols with ammonia (B1221849) sources. acs.org Iron-catalyzed N-alkylation of aniline with benzyl alcohol has also been reported. researchgate.net

N-Alkylation Strategies for Introducing the Benzyl Moiety to Bromoanilines

N-alkylation is another fundamental strategy for the synthesis of this compound, involving the direct formation of a bond between the nitrogen atom of 4-bromoaniline and the benzylic carbon.

Direct N-Alkylation of 4-Bromoaniline with Benzyl Halides

The direct N-alkylation of 4-bromoaniline with benzyl halides is a classical and straightforward approach. This method typically involves the reaction of the amine with a benzyl halide, such as benzyl bromide or benzyl chloride, often in the presence of a base to neutralize the hydrogen halide byproduct. The use of ionic liquids as solvents has been shown to be an efficient medium for the N-monoalkylation of substituted anilines with benzyl halides. psu.edu

Catalytic systems have also been developed to facilitate this transformation. For instance, an NHC–Ir(III) complex has been used to catalyze the N-alkylation of 4-bromoaniline with benzyl alcohol, affording this compound in an 82% yield. nih.gov Similarly, a commercially available ruthenium complex has been employed for the N-alkylation of aromatic amines with alcohols, including the reaction of 4-bromoaniline. rsc.org A chromium-catalyzed system has also been developed for the alkylation of amines with alcohols. uni-bayreuth.de

Green Chemistry Principles in this compound Synthesis

In line with the growing importance of sustainable chemical manufacturing, several green chemistry approaches have been applied to the synthesis of this compound and related compounds. These methods aim to reduce the environmental impact by using solvent-free conditions, milder reagents, and eco-friendly catalytic systems.

Solvent-Free and Mild Reaction Conditions

The development of solvent-free reaction conditions is a cornerstone of green chemistry, minimizing waste and reducing the use of hazardous organic solvents. One such approach for the synthesis of this compound is through reductive amination. In a notable example, benzaldehyde was reacted with 4-bromoaniline in the presence of pinacolborane at room temperature without a solvent. rsc.org This method proved to be efficient, yielding this compound in high yield. rsc.org

Another relevant solvent-free technique involves the synthesis of Schiff bases, which are intermediates in some synthetic routes to this compound. For instance, the reaction of benzaldehyde and anilines can be carried out in the presence of a catalytic amount of polyethylene (B3416737) glycol (PEG-400) at room temperature without any solvent, with the product crystallizing directly from the reaction mixture. chemicalbook.com

Furthermore, N-nitrosation of secondary amines, including N-benzylanilines, has been achieved under solvent-free conditions using tert-butyl nitrite (B80452) (TBN). sci-hub.sersc.org This method is characterized by its broad substrate scope and excellent yields under metal- and acid-free conditions. rsc.org While not a direct synthesis of this compound, it demonstrates the feasibility of performing related amine modifications without solvents.

The following table summarizes various solvent-free methods applicable to the synthesis of this compound and related compounds.

| Reaction Type | Reactants | Reagent/Catalyst | Conditions | Product Yield (%) | Reference |

| Reductive Amination | Benzaldehyde, 4-bromoaniline | Pinacolborane | Room Temperature, 12 h | 84 | rsc.org |

| Schiff Base Formation | Benzaldehyde, Aniline | PEG-400 | Room Temperature, 45 min | 98 | chemicalbook.com |

| N-Nitrosation | N-benzylaniline | tert-Butyl Nitrite (TBN) | Room Temperature | 96 | sci-hub.sersc.org |

| N-Alkylation | Aniline, Benzyl alcohol | Iridium Complex | Room Temperature | High | scispace.com |

Eco-Friendly Catalytic Systems and Reagents

The use of efficient and recyclable catalysts, as well as less hazardous reagents, is another key aspect of green synthesis. In the context of this compound synthesis, several innovative catalytic systems have been reported.

For N-alkylation reactions, iridium-based catalysts have been shown to be effective for the reaction of anilines with alcohols under solvent-free conditions. scispace.com These catalysts operate under mild conditions and offer a green alternative to traditional alkylation methods that often rely on stoichiometric amounts of hazardous reagents. acs.org Similarly, ruthenium complexes have been employed for the reductive amination of 4-methoxyaniline with benzaldehyde, achieving high yields under mild conditions and showcasing the potential for transition metal catalysis in greener amine synthesis.

The bromination step in the synthesis of bromoanilines has also been a focus for green innovation. The use of quaternary ammonium (B1175870) tribromides, which can be prepared using the environmentally friendly oxidant potassium permanganate (B83412) in a solvent-free process, has been reported as a more selective and less hazardous alternative to elemental bromine. tandfonline.com Another approach involves the use of cupric bromide (CuBr₂) as both the oxidant and bromine source in a reaction that can be carried out in the eco-friendly solvent tetrahydrofuran (THF). google.com This method is noted for its high selectivity and yield for para-bromination. google.com

The table below highlights some eco-friendly catalytic systems and reagents used in the synthesis of this compound and its precursors.

| Reaction | Catalyst/Reagent | Solvent | Key Advantages | Reference |

| N-Alkylation | Iridium Complex | Solvent-free | Mild conditions, high efficiency | scispace.com |

| Reductive Amination | Ruthenium Complex | Acetonitrile | High yield, mild conditions | |

| Bromination | Quaternary Ammonium Tribromide/KMnO₄ | Solvent-free | Environmentally friendly oxidant, high purity | tandfonline.com |

| Bromination | CuBr₂ | Tetrahydrofuran | Recyclable bromine source, high selectivity | google.com |

| Reductive Amination | NaBH₄/DOWEX® 50WX8 | Tetrahydrofuran | High yield, mild conditions | redalyc.org |

Utilization of Environmentally Benign Solvents

When a solvent is necessary, the principles of green chemistry advocate for the use of environmentally benign options. Water is considered an ideal green solvent, and its use has been explored in bromination reactions. An uncatalyzed reaction of aromatic amines with aqueous hydrohalic acid and hydrogen peroxide has been described as an environmentally clean and safe procedure, as it generates the active halogen in situ. researchgate.net

Glycerol, a biodegradable and non-toxic solvent derived from biodiesel production, has also emerged as a promising medium for organic synthesis, including reactions that form C-N bonds. unina.it Its low volatility and solubility in water make it an attractive alternative to traditional organic solvents. unina.it

Another eco-friendly solvent that has found application in related syntheses is 2-methyltetrahydrofuran (B130290) (2-MeTHF). It has been successfully used as a greener alternative to tetrahydrofuran (THF) for the N-TBS (tert-butyldimethylsilyl) protection of 4-bromoaniline, a key step in some synthetic pathways. chemicalbook.com This reaction proceeds under mild conditions and is highly efficient. chemicalbook.com Ionic liquids are another class of alternative solvents that are being explored for their potential to make chemical processes more sustainable. ekb.eg

The following table lists some environmentally benign solvents and their applications in reactions relevant to the synthesis of this compound.

| Solvent | Reaction Type | Reactants | Key Features | Reference |

| Water | Bromination | Aromatic amines, HBr, H₂O₂ | In situ generation of bromine, clean procedure | researchgate.net |

| Glycerol | C-N Bond Formation | Various | Biodegradable, non-toxic, low volatility | unina.it |

| 2-Methyltetrahydrofuran (2-MeTHF) | N-Protection | 4-Bromoaniline, TBS-Cl | Eco-friendly alternative to THF, mild conditions | chemicalbook.com |

| Tetrahydrofuran (THF) | Bromination | Anilines, CuBr₂ | Less hazardous than many traditional solvents, high yield | google.com |

Advanced Chemical Reactions and Transformations Involving N Benzyl 4 Bromoaniline

Cross-Coupling Reactions of N-benzyl-4-bromoaniline

Cross-coupling reactions are fundamental in modern organic synthesis, and this compound is an excellent substrate for such transformations. The palladium-catalyzed reactions, in particular, offer powerful methods for creating new bonds at the bromine-substituted position, leading to a wide array of functionalized derivatives.

The formation of carbon-nitrogen bonds via palladium catalysis, often referred to as the Buchwald-Hartwig amination, has become an indispensable tool for synthesizing arylamines and related compounds. nih.gov These reactions are crucial for preparing heterocycles, medicinally relevant compounds, and natural products. nih.gov For substrates like this compound, this methodology allows for the introduction of various nitrogen-based functional groups.

Palladium-catalyzed amidation reactions provide a direct route to form C-N bonds between aryl halides and amides. While direct studies on the amidation of this compound are not detailed in the provided sources, a closely related transformation involving N-substituted 4-bromo-7-azaindoles serves as an excellent model for this reaction class. In these studies, N-benzyl-4-bromo-7-azaindole was used as a model substrate to optimize conditions for coupling with various amides. beilstein-journals.orgnih.gov

Researchers found that an efficient catalyst system for this transformation consists of a palladium precursor, such as Pd(OAc)₂, combined with a specialized phosphine (B1218219) ligand and a base in a suitable solvent. beilstein-journals.org The reaction between N-benzyl-4-bromo-7-azaindole and benzamide (B126) was extensively screened to identify the optimal conditions. beilstein-journals.orgnih.gov The combination of Pd(OAc)₂, the ligand Xantphos, and the base cesium carbonate (Cs₂CO₃) in dioxane at approximately 100 °C provided the most successful result, yielding the desired amide product in high yield. beilstein-journals.orgnih.gov This demonstrates a robust method for C-N bond formation that is applicable to N-benzylated bromo-substituted aromatic systems. beilstein-journals.org

The success of palladium-catalyzed C-N cross-coupling reactions is highly dependent on the choice of catalyst, ligand, base, and solvent. nih.gov The ligand, in particular, plays a critical role in the catalytic cycle, which generally involves oxidative addition of the aryl halide to the Pd(0) center, followed by amine binding, deprotonation, and reductive elimination to form the product. nih.gov

In the model reaction with N-benzyl-4-bromo-7-azaindole, the effect of different ligands on the reaction outcome was systematically investigated. beilstein-journals.orgbeilstein-journals.org The selection of the ligand was found to be crucial for achieving high yields.

Table 1: Ligand and Base Effect on the Amidation of N-benzyl-4-bromo-7-azaindole beilstein-journals.orgbeilstein-journals.org

| Pd Source | Ligand | Base | Time (h) | Yield (%) |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 2 | 95 |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 5 | 90 |

| Pd(OAc)₂ | SPhos | Cs₂CO₃ | 24 | 45 |

| Pd(OAc)₂ | XPhos | Cs₂CO₃ | 24 | 61 |

| Pd₂(dba)₃ | PCy₃ | Cs₂CO₃ | 24 | 0 |

| Pd(OAc)₂ | Xantphos | K₂CO₃ | 4 | 83 |

| Pd(OAc)₂ | Xantphos | K₃PO₄ | 3 | 88 |

As shown in the table, the bidentate ligand Xantphos was superior, leading to a 95% yield in just 2 hours when paired with Pd(OAc)₂ and Cs₂CO₃. beilstein-journals.orgbeilstein-journals.org Other common biaryl phosphine ligands like SPhos and XPhos resulted in significantly lower yields even after extended reaction times. beilstein-journals.orgbeilstein-journals.org The trialkylphosphine ligand PCy₃ was completely ineffective, producing no desired product. beilstein-journals.orgbeilstein-journals.org The choice of base also influenced the reaction, with Cs₂CO₃ being the most effective, although K₃PO₄ and K₂CO₃ also provided good yields. beilstein-journals.orgbeilstein-journals.org These findings underscore the importance of ligand selection in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. nih.gov

The Suzuki-Miyaura reaction is a premier method for palladium-catalyzed carbon-carbon bond formation between an organohalide and an organoboron compound. nih.gov Its widespread use is due to mild reaction conditions, low toxicity of reagents, and the commercial availability of starting materials. nih.gov For this compound, the bromine atom serves as an effective electrophilic partner for coupling with various boronic acids and esters, enabling extensive structural modifications.

The Suzuki-Miyaura coupling is a powerful tool for the diversification of aromatic scaffolds. By coupling this compound with a wide range of boronic esters, a library of derivatives with diverse functionalities can be synthesized. This strategy is particularly valuable in medicinal chemistry for exploring structure-activity relationships. Research on related unprotected ortho-bromoanilines has demonstrated the successful coupling with benzyl (B1604629), alkyl, aryl, alkenyl, and heteroaromatic boronic esters. nih.gov

This diversification approach allows for the introduction of various substituents onto the aniline (B41778) core. For instance, coupling with aryl boronates can generate biphenyl (B1667301) structures, while using alkenyl boronates can introduce unsaturated side chains. nih.gov The reaction conditions are generally tolerant of numerous functional groups, including electron-rich and electron-poor groups, other halogens, and various heterocycles like pyrazole, indole, and pyridine. nih.gov This broad compatibility makes the Suzuki-Miyaura reaction a highly effective strategy for creating diverse derivatives of this compound for various applications. nih.gov

The development of cross-coupling methods for anilines often faces challenges related to the reactivity of the free amine group. Consequently, reported methods for Suzuki-Miyaura couplings on bromoanilines typically require protection of the amine. nih.govmdpi.com The benzyl group in this compound serves precisely this purpose, acting as a protecting group that facilitates the cross-coupling reaction at the C-Br bond without interference from the nitrogen atom.

Recent studies, however, have successfully developed Suzuki-Miyaura reaction conditions that are compatible with unprotected ortho-bromoanilines, achieving good to excellent yields. nih.govresearchgate.net A uniquely effective catalyst system, CataXCium A Pd G3, was identified for these challenging substrates. nih.gov This advancement is significant because it expands the scope of substrates that can be used directly. For this compound, the presence of the benzyl protecting group circumvents these challenges, allowing for the use of more conventional catalyst systems, such as those based on Pd(dppf)Cl₂. nih.gov However, the successful coupling of unprotected anilines highlights the robustness of the Suzuki-Miyaura reaction and provides alternative synthetic routes where N-protection might not be necessary or desired. nih.govmdpi.com

Heck Cross-Coupling Reactions with Aryl Halide Substrates

The Heck-Mizoroki reaction is a cornerstone of C-C bond formation, typically involving the palladium-catalyzed coupling of an unsaturated halide with an alkene. While direct Heck reactions involving this compound as the aryl halide partner are specific, the principles apply broadly to bromoaniline derivatives. The reaction generally utilizes a palladium catalyst to couple the aryl halide with an olefin, creating a new C-C bond.

In related systems, such as 3-bromoindazoles, Heck couplings have been optimized under mechanochemical (ball-milling) conditions. beilstein-journals.org These solvent-free methods can enhance reaction efficiency and chemoselectivity. A key challenge in Heck reactions with aryl bromides is the potential for a competing dehalogenation side reaction. beilstein-journals.org Research has shown that the addition of bromide salts, such as sodium bromide (NaBr) or tetrabutylammonium (B224687) bromide (TBAB), can suppress this undesired pathway. beilstein-journals.org The bromide salts are proposed to play a dual role: stabilizing the active Pd(0) catalyst and acting as a grinding auxiliary in mechanical milling processes. beilstein-journals.org

Table 1: Key Factors in Heck Reactions of Bromo-Aryl Substrates

| Factor | Role/Effect | Source |

|---|---|---|

| Catalyst | Typically Palladium (e.g., Pd(OAc)₂) | beilstein-journals.org |

| Alkene Partner | Couples with the aryl halide | nih.gov |

| Base | Neutralizes the HX byproduct | beilstein-journals.org |

| Additive (e.g., TBAB) | Stabilizes Pd(0), suppresses dehalogenation | beilstein-journals.org |

| Reaction Conditions | Can be performed under thermal heating or mechanical milling | beilstein-journals.org |

Other Transition Metal-Catalyzed Cross-Couplings

Beyond palladium, other transition metals, particularly nickel, have emerged as powerful catalysts for cross-coupling reactions, often exhibiting unique reactivity and enabling transformations that are challenging for palladium-based systems.

Nickel catalysis has become a prominent tool for forging C(sp²)–C(sp³) bonds and offers a cheaper, more earth-abundant alternative to palladium. squarespace.com Nickel-catalyzed reactions can proceed through various oxidation states (Ni(0) to Ni(IV)) and often involve single-electron transfer (SET) pathways and radical intermediates. squarespace.com These properties make nickel catalysts adept at activating traditionally less reactive substrates and coupling partners.

Nickel-catalyzed reductive cross-coupling reactions, for instance, enable the direct formation of C-C bonds between two different electrophiles, such as vinyl bromides and benzyl chlorides, using a stoichiometric reductant like manganese (Mn) or zinc (Zn) powder. nih.gov This approach avoids the need to pre-generate sensitive organometallic reagents. nih.gov

Furthermore, nickel catalysts, in conjunction with a titanium co-reductant, can facilitate the cross-electrophile coupling of benzyl alcohols with aryl halides. nii.ac.jp This transformation proceeds through the homolytic cleavage of the C–O bond in the alcohol, generating a benzyl radical intermediate that couples with the aryl halide. nii.ac.jp The scope of these reactions is broad, tolerating a variety of functional groups on both the benzyl and aryl partners. nii.ac.jp

Table 2: Examples of Nickel-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partners | Catalyst System | Key Features | Source(s) |

|---|---|---|---|---|

| Asymmetric Reductive Cross-Coupling | Vinyl Bromides + Benzyl Chlorides | NiCl₂(dme) / Chiral Ligand | Forms enantioenriched products with tertiary allylic stereocenters. | nih.gov |

| Cross-Electrophile Coupling | Benzyl Alcohols + Aryl Halides | NiCl₂(Me₄Phen) / TiCl₄(lutidine) / Mn | Proceeds via benzyl radical intermediate from C-O bond cleavage. | nii.ac.jp |

| Heck-Type Benzylation | Benzyl Chlorides + Simple Olefins | Ni(cod)₂ / PCyPh₂ | Provides 1,1-disubstituted olefins with high regioselectivity at room temperature. | nih.govmit.edu |

Applications in Heterocyclic Compound Synthesis

Heterocyclic compounds are foundational in medicinal chemistry and materials science. The this compound framework serves as a valuable precursor for constructing a variety of heterocyclic systems, leveraging both the aniline and benzyl moieties.

Role in the Synthesis of N,O-Heterocyclic Skeletons

The N-benzyl group is frequently employed as a protecting group for nitrogen atoms during the synthesis of complex heterocyclic structures. Its stability under various reaction conditions and its susceptibility to removal via hydrogenolysis make it a strategic choice. In the synthesis of N,O-heterocycles, the aniline nitrogen can be incorporated into the ring system, while the benzyl group ensures its protection until a later stage. For example, in the synthesis of thiazole (B1198619) intermediates, which are sulfur- and nitrogen-containing heterocycles, a benzyl-protected amine is a key structural feature. mdpi.com The bromo-substituent on the aniline ring of this compound provides a convenient handle for subsequent palladium or copper-catalyzed C-N or C-O bond-forming reactions to complete the formation of an N,O-heterocyclic ring.

Formation of Schiff Bases from 4-Bromoaniline (B143363) Precursors

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (azomethine group). They are readily synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. 4-Bromoaniline and its derivatives are common precursors for Schiff bases, which are important ligands in coordination chemistry and intermediates in organic synthesis. internationaljournalcorner.comimpactfactor.org

The reaction typically involves refluxing the 4-bromoaniline precursor with an aromatic aldehyde, often one containing a hydroxyl group (e.g., salicylaldehyde (B1680747) or its derivatives), in a solvent like ethanol. acs.orgnih.gov The resulting Schiff base ligands, featuring the imine nitrogen and often a phenoxo oxygen, are excellent chelators for transition metal ions, forming stable metal complexes with elements like Cu(II), Zn(II), Mn(II), and Cr(III). internationaljournalcorner.comacs.orgnih.gov

Table 3: Synthesis of Schiff Bases from 4-Bromoaniline Precursors

| Amine Precursor | Aldehyde Partner | Resulting Schiff Base Structure | Metal Complexes Formed | Source(s) |

|---|---|---|---|---|

| 4-Bromoaniline | 3,5-Dichloro salicylaldehyde | 3,5-dichlorosalicylaldimino-4-bromoaniline | Co(II), Cu(II), Mn(II), Zn(II) | internationaljournalcorner.com |

| 4-Bromoaniline | Salicylaldehyde | (E)-2-(((4-bromophenyl)imino)methyl)phenol | Zn(II) | acs.org |

| 4-Bromoaniline | 5-Bromo salicylaldehyde | (E)-4-bromo-2-(((4-bromophenyl)imino)methyl)phenol | Cu(II) | acs.org |

Intramolecular Cyclizations and Cascade Reactions

The this compound structure is well-suited for intramolecular cyclization and cascade reactions to build polycyclic and fused heterocyclic systems. A cascade reaction, or tandem reaction, involves two or more sequential transformations where the product of the first step becomes the substrate for the next, all occurring in a single pot.

One powerful strategy involves visible-light-induced radical cascades. For example, α-bromo-N-benzyl-alkylamides can undergo an intramolecular aryl migration, desulfonylation, and cyclization cascade to furnish complex tetracyclic N-fused indolo[2,1-a]isoquinolin-6(5H)-ones. rsc.org This process highlights how the N-benzyl group can actively participate in forming new rings.

Another approach is the free-radical cyclization of bromo-aryl precursors. beilstein-journals.org Using radical initiators, the aryl radical generated from the C-Br bond can attack another part of the molecule, such as a pendant aromatic or heterocyclic ring, to form a new fused ring system. This method has been used to construct pyrido[2,1-a]pyrrolo[3,2-c]isoquinoline backbones. beilstein-journals.org

Furthermore, cascade reactions can be initiated by Lewis acids. A Prins/Friedel-Crafts cyclization cascade can generate stable benzyl carbocation intermediates that are then trapped intramolecularly by an electron-rich aromatic ring, leading to the formation of medicinally relevant skeletons like 4-aryltetralin-2-ols. beilstein-journals.org

Mechanistic Investigations and Computational Studies of N Benzyl 4 Bromoaniline Reactions

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become an indispensable tool for investigating the structural and electronic properties of molecules like N-benzyl-4-bromoaniline. These computational methods allow for a deep understanding of the molecule's behavior at an atomic level, providing insights that complement and explain experimental observations. By modeling the electron density, DFT can predict molecular geometry, vibrational frequencies, and electronic characteristics, which are crucial for understanding reactivity.

Electronic Structure Analysis and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (ΔE) are key indicators of chemical reactivity, kinetic stability, and polarizability. researchgate.netnih.gov The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more polarizable and has high chemical reactivity and biological activity. nih.gov

For N-benzylaniline, a structurally analogous compound without the bromine substituent, DFT calculations using the B3LYP/6-311++G(d,p) basis set have determined the HOMO and LUMO energy values. researchgate.net These calculations provide a strong theoretical basis for understanding the electronic structure of this compound. The presence of the electron-withdrawing bromine atom at the para position is expected to influence the electron distribution and energy levels of the frontier orbitals compared to the unsubstituted N-benzylaniline. The energy gap is a critical parameter that reflects the energy required to transfer an electron from the ground state to the first excited state.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.46 |

| LUMO | -0.44 |

| Energy Gap (ΔE) | 5.02 |

Reactivity Sites and Electrostatic Potential Surface (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a powerful computational technique used to visualize the charge distribution on a molecule's surface and predict its reactive behavior. researchgate.netjmaterenvironsci.com The MESP map illustrates the electrostatic potential experienced by a positive test charge, providing a guide to the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). jmaterenvironsci.comnih.gov

In an MESP map, different colors represent different potential values. Typically, red indicates regions of high electron density and strong negative electrostatic potential, making them susceptible to electrophilic attack. jmaterenvironsci.com Conversely, blue represents areas of low electron density and positive electrostatic potential, which are favorable sites for nucleophilic attack. jmaterenvironsci.com Yellow and green areas represent intermediate and neutral potentials, respectively. jmaterenvironsci.com

For this compound, the MESP map is expected to show a region of high negative potential (red) around the nitrogen atom due to its lone pair of electrons. researchgate.netnih.gov This makes the nitrogen a primary site for electrophilic interactions. The region around the bromine atom would also exhibit negative potential. In contrast, the hydrogen atom of the N-H group would be characterized by a positive potential (blue), indicating it as an acidic site prone to interaction with nucleophiles or bases. nih.gov This detailed mapping of reactivity sites is crucial for understanding intermolecular interactions and predicting reaction mechanisms. researchgate.netnih.gov

Validation of Experimental Data through Theoretical Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. DFT calculations are highly effective in predicting these vibrational frequencies. researchgate.netasianpubs.org By comparing the theoretically calculated spectra with experimentally recorded ones, the accuracy of the computed molecular geometry and electronic structure can be validated. globalresearchonline.net

Computational studies on N-benzylaniline and other substituted anilines have demonstrated excellent agreement between the vibrational frequencies calculated using DFT (typically with the B3LYP functional) and the experimental data obtained from FT-IR and FT-Raman spectra. researchgate.netglobalresearchonline.netresearchgate.net It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, which significantly improves the correlation with experimental values. asianpubs.org This combined experimental and theoretical approach allows for a complete and reliable assignment of the fundamental vibrational modes of the molecule. researchgate.net For this compound, key vibrational modes such as the N-H stretching, C-N stretching, C-Br stretching, and the aromatic C-H and C=C stretching vibrations can be precisely identified. asianpubs.org

| Vibrational Mode | Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) | Assignment |

|---|---|---|---|---|

| N-H Stretch | 3434 | 3435 | 3461 | ν(N-H) |

| Aromatic C-H Stretch | 3062 | 3059 | 3065 | ν(C-H) |

| CH₂ Asymmetric Stretch | 2925 | 2923 | 2930 | νas(CH₂) |

| Aromatic C=C Stretch | 1603 | 1604 | 1605 | ν(C=C) |

| C-N Stretch | 1316 | 1317 | 1315 | ν(C-N) |

Exploration of Reaction Pathways and Transition States

DFT calculations are instrumental in elucidating complex reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. The energy of the transition state determines the activation energy barrier of a reaction step, which governs its rate. umb.edu

The synthesis of this compound often involves a palladium-catalyzed C-N cross-coupling reaction, such as the Buchwald-Hartwig amination, between 4-bromoaniline (B143363) and a benzyl (B1604629) halide or between benzylamine (B48309) and an aryl bromide. wikipedia.org The mechanism for these reactions typically involves a catalytic cycle with several key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

Computational studies on similar catalytic aminations have used DFT to model these steps. For instance, DFT can be used to calculate the energy barrier for the oxidative addition of an aryl bromide to a palladium(0) catalyst. nih.gov It can also model the subsequent steps, identifying the most stable intermediates and the highest-energy transition state, which corresponds to the rate-determining step of the cycle. nih.gov By exploring these pathways, DFT provides critical insights into how catalyst structure, ligands, and reaction conditions influence the efficiency and outcome of the reaction, guiding the development of more effective synthetic methods. nih.gov

Kinetic Studies and Reaction Rate Analysis

Kinetic studies are essential for understanding the dynamics of a chemical reaction, providing quantitative data on reaction rates and the factors that influence them. For catalytic reactions, kinetic analysis is particularly important for elucidating the mechanism and identifying bottlenecks in the catalytic cycle.

Elucidation of Turnover Limiting Steps in Catalytic Cycles

Possible turnover-limiting steps in the catalytic cycle for the formation of this compound include:

Oxidative Addition: The initial reaction of the aryl halide with the Pd(0) complex.

Amine Deprotonation: The deprotonation of the coordinated amine by a base to form the palladium-amido complex. acs.org

Reductive Elimination: The final step where the C-N bond is formed, and the product is released, regenerating the Pd(0) catalyst. nih.gov

For example, in the palladium-catalyzed arylation of certain amines, kinetic studies have shown that reductive elimination can be the turnover-limiting step, particularly when electron-withdrawing groups are present on the amine, which can retard this final bond-forming step. nih.gov In other systems, the relative binding properties of the amine and the base can determine the rate, with the deprotonation or displacement of the base becoming turnover-limiting. acs.org

Influence of Reaction Conditions on Kinetic Profiles

The kinetic profile of reactions involving the N-benzyl-aniline scaffold is highly sensitive to external conditions such as temperature, solvent, and the presence of catalysts. While specific kinetic data for this compound is not extensively detailed, studies on closely related reactions provide a clear framework for understanding these influences.

Effect of Temperature: The rate of chemical reactions, including those involving N-benzyl-aniline derivatives, typically increases with temperature. This relationship is quantified by the Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea) and temperature. For instance, in the alkylation of aniline (B41778) with benzyl alcohol, a reaction that forms an N-benzyl aniline core, the activation energy was calculated to be 37 kcal/mol. researchgate.net Kinetic studies of quaternization reactions, such as between benzyl chloride and N,N-dimethylaniline, also demonstrate a significant increase in reaction rate with rising temperature, allowing for the determination of activation parameters like activation enthalpy by plotting log(k/T) against 1/T. semanticscholar.org

Effect of Solvent: The solvent plays a crucial role in influencing reaction kinetics, particularly for reactions that proceed through charged or polar transition states. The dielectric constant of the solvent can significantly alter the rate of reaction. In the quaternization reaction of benzyl chloride with N,N-dimethylaniline, the reaction rate constant was observed to increase as the dielectric constant of the solvent increased, indicating the formation of a polar, charge-separated transition state. semanticscholar.org This suggests that reactions with this compound that involve polar intermediates would be accelerated in more polar solvents.

Below is a table illustrating the effect of solvent dielectric constant on the rate constant for the related quaternization reaction.

| Solvent | Dielectric Constant (ε) | Rate Constant (k₂ x 10³) |

| Acetone | 20.70 | 0.53 |

| Methyl Ethyl Ketone | 18.51 | 0.31 |

| Isopropyl Alcohol | 19.92 | 0.39 |

| Ethyl Alcohol | 24.55 | 1.57 |

| Methyl Alcohol | 32.70 | 2.12 |

| Acetonitrile | 37.50 | 2.65 |

Data derived from a kinetic study on N,N-dimethylaniline and benzyl chloride. semanticscholar.org

Effect of Catalysts and Other Factors: The presence of a catalyst can dramatically alter the reaction pathway and increase the rate. In the synthesis of N-benzylaniline derivatives via alkylation, a Ni/O-clay catalyst was shown to be effective, with catalyst loading being a key parameter to optimize. researchgate.net In a biochemical context, the metabolism of N-benzyl-4-substituted anilines is influenced by the specific enzymes present. The kinetic constants for metabolic processes like C- and N-oxidation differ significantly between species (e.g., hamster vs. rabbit), highlighting the role of the biological environment as a reaction condition. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates complex wavefunctions into the familiar language of Lewis structures, revealing the underlying electronic interactions within a molecule. wikipedia.org It provides a detailed picture of charge distribution, hybridization, and stabilizing interactions that arise from the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals. taylorandfrancis.comresearchgate.net

Charge Transfer and Hyperconjugative Interactions

The primary electron donor sites in this compound are the lone pair orbitals of the nitrogen and bromine atoms. Key acceptor orbitals are the antibonding (σ) and (π) orbitals associated with the phenyl rings.

Key Interactions:

Nitrogen Lone Pair Delocalization: The lone pair on the nitrogen atom (nN) can delocalize into the antibonding π* orbitals of the attached phenyl ring (nN → π*C-C). This donor-acceptor interaction is a classic example of resonance hyperconjugation, which results in charge transfer to the aromatic system and contributes significantly to the molecule's stability.

Bromine Lone Pair Delocalization: Similarly, lone pairs on the bromine atom (nBr) can interact with adjacent antibonding orbitals. A notable interaction is the orbital overlap between a bromine lone pair and the antibonding σ* orbital of the ring's C-C bonds (nBr → σ*C-C). materialsciencejournal.org This hyperconjugative interaction results in an increase in electron density in the antibonding orbital, which weakens the corresponding bond but leads to a net stabilization of the molecule. materialsciencejournal.org

The table below conceptualizes the major donor-acceptor interactions within this compound and their stabilizing effects.

| Donor Orbital (i) | Acceptor Orbital (j) | Type of Interaction | Resulting Effect |

| Nitrogen Lone Pair (nN) | Phenyl Ring π* (πC-C) | p-π Conjugation | Charge transfer to ring, stabilization |

| Bromine Lone Pair (nBr) | Phenyl Ring σ (σC-C) | Hyperconjugation | Intramolecular charge transfer, stabilization |

| C-H σ bond (benzyl) | Nitrogen Lone Pair (nN) | Hyperconjugation | Stabilization of C-H bond and amine group |

This interaction is inferred from studies on similar N-benzyl amine systems. researchgate.net

These delocalizations of electron density from filled Lewis-type orbitals to empty non-Lewis orbitals are fundamental to understanding the electronic structure and reactivity of this compound. wikipedia.orgmaterialsciencejournal.org

Applications of N Benzyl 4 Bromoaniline in Complex Molecular Synthesis

Intermediate in Advanced Organic Synthesis

N-benzyl-4-bromoaniline is recognized as a key intermediate in advanced organic synthesis due to its unique structural features that permit a variety of chemical transformations. The compound consists of a 4-bromoaniline (B143363) core, which is a well-established building block in chemical synthesis, further functionalized with a benzyl (B1604629) group on the nitrogen atom. wikipedia.orgketonepharma.com This N-benzyl group can serve as a protecting group for the amine functionality or be an integral part of the final molecular structure.

The primary utility of this compound as an intermediate stems from the reactivity of its two main functional components: the aryl bromide and the secondary amine.

Aryl Bromide Moiety : The bromine atom on the aromatic ring is a versatile handle for introducing molecular complexity. It readily participates in a range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. chemicalbook.comrsc.orgnih.gov These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the connection of this compound to other molecular fragments.

Secondary Amine Moiety : The N-H bond of the secondary amine is available for further substitution, allowing for the introduction of additional alkyl or aryl groups. This functionality is crucial for building complex amine architectures.

The synthesis of this compound itself can be achieved through methods like the reductive amination of benzaldehyde (B42025) with 4-bromoaniline. chemsrc.comchemicalbook.com Its role as an intermediate is pivotal for creating elaborate molecular scaffolds that would be challenging to assemble through other synthetic routes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 2879-83-6 | chemsrc.comnih.gov |

| Molecular Formula | C₁₃H₁₂BrN | nih.gov |

| Molecular Weight | 262.15 g/mol | sigmaaldrich.comsigmaaldrich.com |

| IUPAC Name | This compound | nih.gov |

| Physical Form | Solid | sigmaaldrich.com |

Role in Building Functionalized Aromatic Amines

This compound is a strategic starting material for the synthesis of highly functionalized and complex aromatic amines, particularly triarylamines. Triarylamines are an important class of compounds used in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells.

The construction of unsymmetrically substituted triarylamines can be efficiently achieved using this compound as a secondary amine precursor. The synthesis typically involves a two-step process:

First C-N Coupling : this compound can be N-arylated with a different aryl halide through a Buchwald-Hartwig amination, resulting in a tertiary amine of the type Ar(Ar')N-benzyl.

Second C-C or C-N Coupling : The bromine atom on the original 4-bromoaniline ring remains available for a subsequent cross-coupling reaction (e.g., Suzuki or another C-N coupling), allowing the introduction of a third, distinct aryl group. manchester.ac.uknih.gov

This sequential approach provides precise control over the final structure, enabling the synthesis of triarylamines with tailored electronic and photophysical properties. For instance, a one-pot domino N-arylation protocol using diaryliodonium reagents under copper catalysis can generate triarylamines from simple anilines, showcasing an atom-economical approach where this compound could serve as a key diarylamine intermediate after its initial synthesis. manchester.ac.uk The development of catalyst systems, such as a combination of Pd/C and p-toluenesulfonic acid, has also enabled the synthesis of triarylamines from diarylamines and cyclohexanones via a dehydrogenative aromatization strategy. nih.gov

Furthermore, the N-benzyl group itself is a common feature in many biologically active amines, and its incorporation is a key step in their synthesis. beilstein-journals.org Therefore, this compound serves as a direct precursor to molecules where this specific structural motif is required.

Precursor for Derivatives with Tunable Properties

The structure of this compound is highly amenable to modification, making it an excellent precursor for creating derivatives with finely tuned electronic, optical, and biological properties. By systematically altering the substituents on either the benzyl ring or the bromoaniline ring, researchers can modulate the characteristics of the resulting molecules.

Tuning Optoelectronic Properties: Derivatives of N-benzylated anilines are of significant interest in materials science. For example, N-benzyl-2-methyl-4-nitroaniline (BNA), a derivative of N-benzylated aniline (B41778), is known to be a nonlinear optical (NLO) organic crystal. researchgate.net The NLO efficiency of such organic materials is highly dependent on the molecular structure, particularly the presence of electron-donating and electron-withdrawing groups that enhance molecular polarizability. Starting from this compound, one could envision synthesizing a library of related compounds with different substituents to optimize NLO properties for applications like THz wave generation. researchgate.net The synthesis of complex triarylamines, as mentioned previously, is another route to materials with tunable optoelectronic properties for use in organic electronics. manchester.ac.uk

Tuning Biological Activity: In medicinal chemistry, N-benzyl substitution is a common strategy to modify the pharmacological profile of bioactive amines. Research has shown that N-benzyl substitution on phenethylamine derivatives, such as those derived from 4-bromoaniline, has a dramatic effect on their binding affinity for serotonin receptors (5-HT2A/2C), receptor selectivity, and agonist activity. nih.govresearchgate.netnih.gov By introducing various substituents on the benzyl group of this compound, it is possible to probe the structure-activity relationships (SAR) and optimize the interaction with biological targets. Studies on N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines have demonstrated that even small changes to the benzyl moiety can profoundly affect receptor affinity, highlighting the "tunable" nature of these derivatives. nih.gov

Strategic Intermediate for Pharmaceutical and Agrochemical Synthesis

The 4-bromoaniline core of this compound is a prevalent structural motif in a wide range of pharmaceutical and agrochemical compounds. wikipedia.orgketonepharma.comchemicalbook.com Consequently, this compound serves as a strategic intermediate for accessing more complex molecules in these fields. Its value lies in its ability to act as a scaffold upon which further molecular complexity can be built to achieve a desired biological effect.

In Pharmaceutical Synthesis: The utility of this compound is exemplified by its use in the synthesis of compounds targeting the central nervous system. It is a precursor for N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines, which have been evaluated as partial agonists for serotonin 5-HT2A/2C receptors. nih.govresearchgate.net These receptors are important targets for the treatment of various neuropsychiatric disorders. The synthesis of these complex molecules often involves the reductive amination of a substituted benzaldehyde with a phenethylamine derived from a 4-bromo precursor. nih.gov

Additionally, the bromophenyl group is a key component in other bioactive molecules. For example, derivatives like N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine have been synthesized and evaluated for antimicrobial and antioxidant properties, demonstrating the versatility of the bromophenyl scaffold in drug discovery. mdpi.com The development of anti-inflammatory agents such as N-benzyl-N-methyldecan-1-amine further underscores the importance of the N-benzyl amine structure in creating therapeutic agents. frontiersin.org

In Agrochemical Synthesis: In the agrochemical industry, 4-bromoaniline is a known precursor for herbicides, fungicides, and insecticides. ketonepharma.com The functional handles on this compound allow for its incorporation into more elaborate structures designed to interact with specific biological targets in pests or weeds, leading to the development of new crop protection agents.

Innovations in Reaction Conditions and Methodologies for N Benzyl 4 Bromoaniline Chemistry

Flow Chemistry Applications

The adoption of continuous flow chemistry has marked a significant evolution in the synthesis of complex organic molecules like N-benzyl-4-bromoaniline. This approach offers substantial advantages over traditional batch methods, including superior control over reaction parameters, enhanced safety, and often, improved yield and purity. The enclosed nature of flow reactors minimizes exposure to hazardous materials and allows for operations at elevated temperatures and pressures with greater safety margins.

Continuous Flow Synthesis Optimization for Reaction Efficiency

Optimizing the continuous flow synthesis of this compound, typically via a Buchwald-Hartwig amination, involves the systematic manipulation of several key variables to maximize reaction efficiency. acs.org Parameters such as temperature, residence time, reactant concentration, and catalyst loading are finely tuned to achieve the desired outcome. For instance, employing microreactor technology can significantly accelerate reaction rates and improve heat and mass transfer, leading to cleaner reactions and higher throughput. acs.org

Researchers have demonstrated that precise temperature control can minimize the formation of impurities, while optimizing residence time ensures complete conversion without significant product degradation. rsc.org The choice of a suitable catalyst and ligand system is also critical, with newer generation catalysts allowing for lower catalyst loadings, which is economically and environmentally beneficial. rsc.org The use of a soluble, organic base like 1,8-Diazabicycloundec-7-ene (DBU) instead of harsh, insoluble inorganic bases can prevent issues related to functional group tolerance and simplify adaptation to continuous flow platforms. acs.orgchemrxiv.org

Below is an illustrative data table outlining key parameters and their general effects on the efficiency of a continuous flow Buchwald-Hartwig amination for synthesizing compounds like this compound.

Table 1: Parameters for Optimizing Continuous Flow Synthesis

| Parameter | Typical Range | Impact on Reaction Efficiency |

|---|---|---|

| Temperature | 60 - 150 °C | Increases reaction rate, but excessive heat can lead to byproduct formation and catalyst degradation. rsc.org |

| Residence Time | 1 - 60 min | Longer times generally lead to higher conversion but can also result in the formation of impurities if too long. chemrxiv.org |

| Catalyst Loading | 0.1 - 5 mol% | Higher loading increases reaction rate but also cost and potential for product contamination. rsc.org |

| Base | Stoichiometric | The use of soluble organic bases like DBU can prevent clogging and improve reaction homogeneity. acs.orgchemrxiv.org |

Overcoming Challenges such as Clogging in Flow Reactors

A primary obstacle in continuous flow synthesis is the potential for reactor clogging, especially in reactions that generate solid byproducts, such as the inorganic salts formed during Buchwald-Hartwig aminations. rsc.orgsemanticscholar.org These solids can accumulate in the narrow channels of microreactors, leading to pressure buildup and shutdown of the system. frontiersin.orgnih.gov

Several innovative strategies have been developed to mitigate this issue. The application of ultrasonic waves to the reactor can prevent the aggregation of solid particles, keeping them suspended and allowing them to flow through the system. acs.orgrsc.org Another effective approach is the careful selection of solvents or the use of biphasic systems to keep all components, including byproducts, in solution. semanticscholar.org Additionally, reactor design plays a crucial role; employing reactors with larger channel diameters (mesoreactors) or utilizing continuous stirred-tank reactors (CSTRs) can accommodate slurries and reduce the likelihood of blockages. acs.orgacs.org The use of soluble bases that form ionic liquids as byproducts is another elegant solution to avoid precipitation. chemrxiv.org

Advanced Analytical Techniques for Reaction Monitoring and Mechanistic Elucidation

The integration of real-time analytical techniques into flow chemistry setups provides a deeper understanding of reaction kinetics and mechanisms. This capability is crucial for rapid optimization, ensuring process stability, and maintaining consistent product quality. mt.com

In-situ Spectroscopy (NMR, Mass Spectrometry, GC-MS)

In-situ spectroscopic methods allow for the non-invasive, real-time analysis of the reacting stream, providing valuable data on the concentration of reactants, intermediates, and products. spectroscopyonline.comrsc.org

Nuclear Magnetic Resonance (NMR): Flow NMR spectroscopy offers detailed structural information and quantitative analysis of species in the reaction mixture without the need for sample extraction. rsc.orgmpg.de This technique is invaluable for determining reaction kinetics and identifying transient species.

Mass Spectrometry (MS): Coupling mass spectrometry to a flow reactor enables highly sensitive detection of reaction components. It is particularly useful for identifying the molecular weights of intermediates and products, which is critical for elucidating reaction pathways. uvic.ca

Infrared (IR) Spectroscopy: In-situ FTIR and Raman spectroscopy are powerful tools for monitoring the functional group transformations that occur during a reaction, providing real-time data on the consumption of reactants and the formation of products. rsc.orgyoutube.com

Real-time Monitoring of Catalytic Intermediates

A thorough understanding of the catalytic cycle is essential for optimizing any metal-catalyzed reaction. In the palladium-catalyzed synthesis of this compound, the ability to monitor the formation and consumption of catalytic intermediates in real-time provides critical insights into the reaction mechanism. mpg.de

Advanced techniques like online mass spectrometry can directly detect and quantify low concentrations of these transient species. uvic.carsc.org This allows researchers to identify the resting state of the catalyst, understand deactivation pathways, and determine the rate-limiting step of the reaction. uvic.ca This knowledge is instrumental in designing more efficient and robust catalysts and in optimizing reaction conditions to favor the desired catalytic pathway. The use of machine learning algorithms in conjunction with spectroscopic data is an emerging approach to track the evolution of catalytic processes with high accuracy. oup.comoup.com

Future Research Directions and Perspectives

Development of Novel Catalytic Systems for N-benzyl-4-bromoaniline Transformations

The transformation of this compound is heavily reliant on catalytic processes, particularly for forming new carbon-carbon and carbon-heteroatom bonds. Future research will likely focus on creating more efficient, selective, and sustainable catalytic systems.

Key areas of development include:

Palladium-Based Catalysts: While palladium catalysts are widely used for cross-coupling reactions, future work could focus on developing next-generation catalysts with higher turnover numbers and broader substrate scope for reactions involving this compound. For instance, systems like CataXCium A Pd G3, which have shown unique effectiveness in Suzuki–Miyaura cross-couplings on challenging substrates like unprotected ortho-bromoanilines, could be adapted and optimized. nih.gov Research into palladium nanocrystals supported on covalent organic frameworks (COFs) also presents a promising avenue for creating highly active and recyclable catalysts for Heck cross-coupling reactions with aryl halides like 4-bromoaniline (B143363). chemicalbook.com

Nickel-Catalyzed Reactions: Nickel catalysis is emerging as a cost-effective and powerful alternative to palladium for cross-coupling reactions. nih.gov Future studies could explore the application of nickel catalysts for stereospecific cross-electrophile coupling reactions, using the this compound scaffold to construct complex carbocyclic frameworks. nih.gov

Iridium and Other Transition Metals: Bifunctional catalysts, such as iridium complexes paired with chiral phosphate (B84403) anions, have shown success in direct asymmetric reductive amination (DARA) of ketones with anilines, including 4-bromoaniline. nih.gov Further development of such cooperative catalysis systems could enable highly enantioselective transformations of this compound or its derivatives.

Photoredox Catalysis: The use of light-mediated catalysis offers mild and environmentally benign conditions for a variety of organic transformations. Investigating photoredox-catalyzed reactions for the functionalization of this compound could open up new reaction pathways that are not accessible through traditional thermal methods.

| Catalyst Type | Reaction Type | Potential Advantages for this compound | Reference |

|---|---|---|---|

| Next-Generation Palladium (e.g., CataXCium A Pd G3) | Suzuki-Miyaura Coupling | Improved yields, functional group tolerance, and applicability to sterically hindered substrates. | nih.gov |

| Palladium Nanocrystals on COFs | Heck Coupling | High efficiency, catalyst recyclability, and controlled particle size for enhanced reactivity. | chemicalbook.com |

| Nickel Complexes | Cross-Electrophile Coupling | Cost-effective alternative to palladium, potential for novel stereospecific transformations. | nih.gov |

| Bifunctional Iridium Complexes | Asymmetric Reductive Amination | High enantioselectivity for the synthesis of chiral amines from prochiral ketones. | nih.gov |

Integration of this compound Chemistry with Biomass-Based Feedstocks

The transition towards a sustainable chemical industry necessitates the use of renewable resources. Integrating the chemistry of this compound with biomass-derived feedstocks is a critical future direction. Lignocellulosic biomass can be processed to yield valuable platform chemicals that can be further transformed into complex molecules. researchgate.netgcande.org

Future research in this area could involve:

Synthesis from Biomass-Derived Precursors: Investigating synthetic routes to this compound or its precursors using building blocks derived from biomass. For example, compounds like succinic anhydride and guaiacol, both derivable from biomass, can be used to synthesize N-heterocyclic compounds, showcasing a pathway from biomass to complex chemical structures. researchgate.net

Valorization of Platform Chemicals: Utilizing this compound as a reagent to functionalize biomass-derived platform chemicals such as furfural, 5-hydroxymethylfurfural (HMF), and levulinic acid. researchgate.net These reactions could lead to the creation of novel bio-based polymers, pharmaceuticals, and agrochemicals.

Catalytic Conversion: Developing catalytic processes that can efficiently convert biomass-derived carbohydrates directly into N-heterocycles in the presence of amines. nso-journal.org This approach could be adapted to use this compound or its derivatives to produce high-value, bio-based nitrogen-containing compounds.

| Biomass-Derived Platform Chemical | Potential Transformation with this compound | Resulting Product Class | Reference |

|---|---|---|---|

| Furfural / 5-Hydroxymethylfurfural (HMF) | Reductive amination | Bio-based secondary amines, potential precursors for polymers and pharmaceuticals. | researchgate.net |

| Levulinic Acid | Amidation followed by cyclization | N-substituted pyrrolidones and other N-heterocycles. | researchgate.net |

| Succinic Anhydride | Ring-opening amidation | Bio-based diacids and amides for polymer synthesis. | researchgate.net |

| Monosaccharides (e.g., Glucose) | Direct conversion with aryl diamines | Bio-based quinoxalines and other complex N-heterocycles. | nso-journal.org |

Exploration of New Synthetic Pathways and Functionalizations of this compound

While established methods for synthesizing this compound exist, there is considerable room for innovation in developing new synthetic routes and subsequent functionalizations. The bromine atom and the secondary amine functionality serve as versatile handles for a wide range of chemical transformations. chemicalbook.comsmolecule.com

Future research should focus on:

Novel Synthesis Methods: Developing more atom-economical and environmentally friendly methods for the synthesis of this compound. This could include direct C-H amination of bromobenzene or catalytic routes that avoid the use of stoichiometric reagents.

Post-Synthetic Modification: The bromine atom on the aniline (B41778) ring is a prime site for cross-coupling reactions, allowing for the introduction of various aryl, alkyl, and alkenyl groups. nih.gov The N-benzyl group can also be modified or serve as a protecting group that can be removed to reveal a secondary amine for further reactions. smolecule.com

C-H Activation: Exploring direct C-H activation/functionalization on the benzyl (B1604629) or aniline rings of the molecule to introduce new functional groups without the need for pre-functionalized starting materials. This approach offers a more efficient and sustainable route to complex derivatives.

Domino and Multicomponent Reactions: Designing one-pot reactions where this compound is a component in a cascade or multicomponent reaction to rapidly build molecular complexity. For instance, its precursor, 4-bromoaniline, is used in three-component Mannich reactions to introduce a bromine substituent into β-amino ketones. chemicalbook.com

| Reaction Type | Reactive Site on this compound | Potential Outcome | Reference |

|---|---|---|---|

| Suzuki, Heck, Negishi Coupling | C-Br bond | Formation of new C-C bonds, synthesis of biaryl and other complex structures. | nih.govchemicalbook.com |

| Buchwald-Hartwig Amination | C-Br bond | Formation of new C-N bonds, synthesis of triarylamines. | N/A |

| Reductive Amination | N-H bond (of precursor) | Synthesis of N-benzyl derivatives with various substituents on the benzyl ring. | researchgate.net |

| C-H Activation | Aromatic C-H bonds | Direct introduction of functional groups, increasing synthetic efficiency. | N/A |

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry and molecular modeling are indispensable tools for modern chemical research. Applying these techniques to this compound can accelerate the discovery of new reactions, catalysts, and materials.

Future directions in this area include:

Catalyst Design: Using Density Functional Theory (DFT) and other computational methods to model reaction mechanisms involving this compound. This can provide insights into transition state stabilization and help in the rational design of more efficient and selective catalysts. harvard.edu

Predictive Synthesis: Developing computational models that can predict the outcome of reactions, including yield and stereoselectivity. This would allow for the in silico screening of reaction conditions and substrates, reducing the need for extensive empirical optimization.

Structure-Property Relationships: Modeling the electronic and steric properties of this compound derivatives to predict their suitability for various applications. For example, computational studies can help in designing molecules with specific optical or electronic properties for materials science or predicting binding affinities for drug discovery. mdpi.com

Reaction Pathway Elucidation: Using computational tools to explore novel and potentially unexpected reaction pathways for the transformation of this compound, guiding experimental efforts toward the discovery of new chemical reactivity.

By pursuing these future research directions, the scientific community can continue to build upon the versatile chemical nature of this compound, paving the way for new discoveries and applications across multiple scientific disciplines.

Q & A

Q. What are the standard synthetic routes for preparing N-benzyl-4-bromoaniline, and what are their mechanistic considerations?

- Methodological Answer : N-Benzyl-4-bromoaniline can be synthesized via electrophilic aromatic substitution (EAS) or nucleophilic displacement. For EAS, bromination of N-benzylaniline using bromine (Br₂) in a polar solvent (e.g., acetic acid) under controlled temperature (0–5°C) introduces the bromine atom at the para position due to the directing effect of the amino group. Alternatively, coupling reactions between 4-bromoaniline and benzyl halides (e.g., benzyl chloride) in the presence of a base (e.g., K₂CO₃) can form the N-benzyl bond . Mechanistic analysis should include monitoring regioselectivity via computational methods (e.g., DFT calculations) to validate the para preference.

Q. How can researchers confirm the structural identity of this compound and its derivatives?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic and chromatographic techniques:

- NMR : H and C NMR to verify substituent positions (e.g., aromatic protons at δ 6.5–7.5 ppm for brominated aryl groups) and the benzyl group (δ ~4.3 ppm for –CH₂–).

- HPLC/TLC : Compare retention times or Rf values with authentic standards. For example, used HPLC to confirm metabolite identity by matching retention times .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ for C₁₃H₁₁BrN: m/z calc. 260.0084) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported melting points or solubility profiles of this compound derivatives across studies?

- Methodological Answer : Discrepancies may arise from impurities, polymorphic forms, or solvent-dependent recrystallization. Strategies include:

- Recrystallization Optimization : Test solvents with varying polarity (e.g., ligroin-benzene mixtures, as in for analogous compounds) to isolate pure crystals .

- Differential Scanning Calorimetry (DSC) : Analyze thermal behavior to detect polymorphs.

- Purity Assessment : Use HPLC with UV detection (e.g., 254 nm for aromatic systems) to quantify impurities .

Q. What strategies are recommended for optimizing the regioselectivity of this compound derivatives during functionalization?

- Methodological Answer : Regioselectivity in further functionalization (e.g., nitration, sulfonation) depends on electronic and steric effects:

- Directing Groups : The bromine atom at para and the benzyl group influence substitution patterns. Computational modeling (e.g., Fukui indices) predicts reactive sites.

- Protection/Deprotection : Temporarily protect the amine (e.g., acetylation) to alter directing effects, followed by deprotection post-reaction .

- Catalytic Systems : Use Lewis acids (e.g., FeCl₃) to enhance selectivity in electrophilic reactions .

Q. What analytical strategies are recommended when encountering conflicting NMR spectral data for this compound analogs?

- Methodological Answer : Conflicting NMR data may stem from tautomerism, dynamic effects, or impurities. Resolve by:

- 2D NMR : COSY and HSQC to assign proton-carbon correlations and detect coupling patterns.

- Variable Temperature NMR : Identify dynamic processes (e.g., rotational barriers in N-benzyl groups).

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., N-benzyl-4-methylaniline in ) .

Experimental Design & Data Contradiction Analysis

Q. How can in vitro metabolic studies of N-benzyl-4-bromoaniline be designed to identify major metabolites?

- Methodological Answer :

- Microsomal Incubations : Use hepatic microsomes (e.g., hamster or rabbit) with NADPH cofactor. Monitor time-dependent metabolite formation via LC-MS .

- Authentic Standards : Synthesize or procure reference metabolites (e.g., hydroxylated derivatives) for comparison.

- Detection Methods : Rapid-scan UV detectors (200–400 nm) to capture chromophore shifts in metabolites .

Q. How should researchers reconcile contradictory yields in this compound synthesis across different protocols?

- Methodological Answer : Yield variations often result from reaction kinetics or workup efficiency. Mitigate by:

- Kinetic Profiling : Monitor reaction progress via in-situ FTIR or GC-MS to identify optimal quenching times.

- Workup Optimization : Use extraction solvents with high partitioning efficiency (e.g., dichloromethane for polar intermediates).

- Catalyst Screening : Evaluate alternative catalysts (e.g., CuI for Ullmann-type couplings) to improve efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.